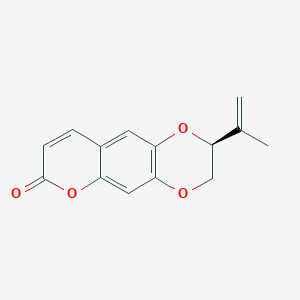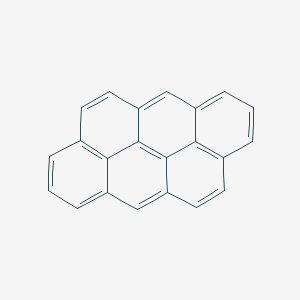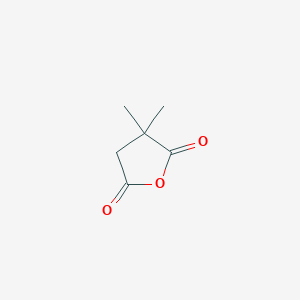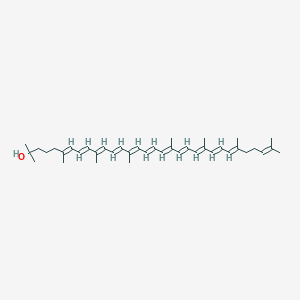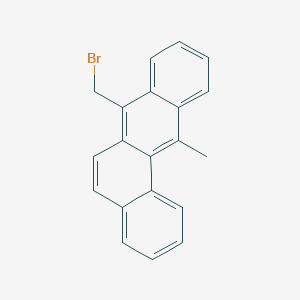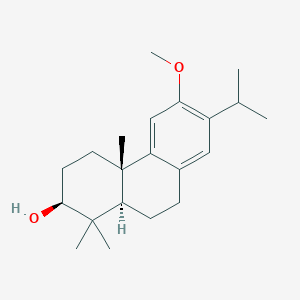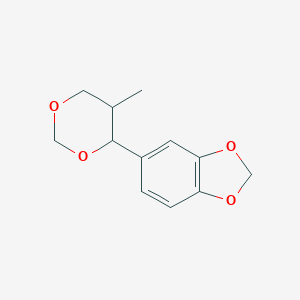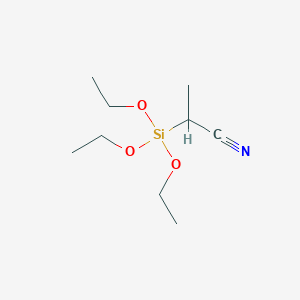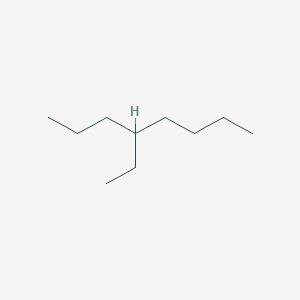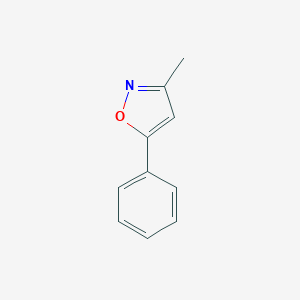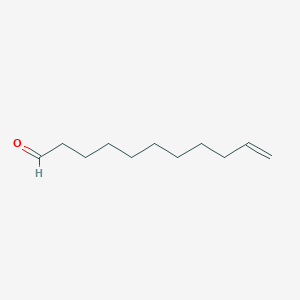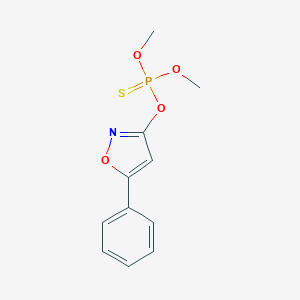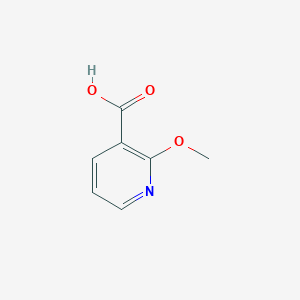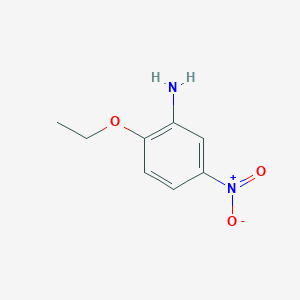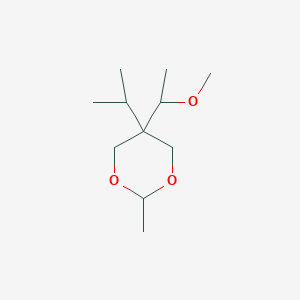
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane, also known as trans-PT-141 or bremelanotide, is a synthetic peptide that acts as a non-selective agonist at melanocortin receptors. It was originally developed as a potential treatment for sexual dysfunction, but its potential applications have expanded to include a range of other conditions.
Mecanismo De Acción
Trans-PT-141 acts as an agonist at melanocortin receptors, which are involved in a variety of physiological processes, including sexual function, appetite regulation, and inflammation. Specifically, it activates the MC4R receptor, which is involved in sexual function and energy balance.
Biochemical and Physiological Effects:
Trans-PT-141 has been shown to have a number of biochemical and physiological effects, including increased sexual desire and arousal, decreased appetite, and decreased inflammation. It has also been shown to have a positive effect on cardiovascular function, including reducing blood pressure and improving vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane in lab experiments is its specificity for melanocortin receptors, which allows for more targeted studies of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane, including:
1. Further studies on its potential applications in sexual dysfunction, obesity, and cardiovascular disease.
2. Development of longer-acting formulations to allow for more extended studies of its effects.
3. Investigation of its potential as a treatment for other conditions, such as autoimmune diseases and chronic pain.
4. Studies on its potential side effects and interactions with other drugs.
5. Exploration of its potential as a tool for studying melanocortin receptors and their role in various physiological processes.
Métodos De Síntesis
Trans-PT-141 is synthesized using solid-phase peptide synthesis techniques, in which the peptide is assembled one amino acid at a time on a solid support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Trans-PT-141 has been studied for its potential applications in a number of areas, including sexual dysfunction, obesity, and cardiovascular disease. In particular, it has been shown to have a positive effect on sexual function in both men and women, with a lower incidence of side effects compared to other treatments.
Propiedades
Número CAS |
19476-90-5 |
|---|---|
Nombre del producto |
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
Clave InChI |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
SMILES canónico |
CC1OCC(CO1)(C(C)C)C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



